3-(4-Chlorophenyl)-2-(4-methoxyphenoxy)quinoline 3-(4-Chlorophenyl)-2-(4-methoxyphenoxy)quinoline
Brand Name: Vulcanchem
CAS No.: 478260-79-6
VCID: VC5743404
InChI: InChI=1S/C22H16ClNO2/c1-25-18-10-12-19(13-11-18)26-22-20(15-6-8-17(23)9-7-15)14-16-4-2-3-5-21(16)24-22/h2-14H,1H3
SMILES: COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl
Molecular Formula: C22H16ClNO2
Molecular Weight: 361.83

3-(4-Chlorophenyl)-2-(4-methoxyphenoxy)quinoline

CAS No.: 478260-79-6

Cat. No.: VC5743404

Molecular Formula: C22H16ClNO2

Molecular Weight: 361.83

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-2-(4-methoxyphenoxy)quinoline - 478260-79-6

Specification

CAS No. 478260-79-6
Molecular Formula C22H16ClNO2
Molecular Weight 361.83
IUPAC Name 3-(4-chlorophenyl)-2-(4-methoxyphenoxy)quinoline
Standard InChI InChI=1S/C22H16ClNO2/c1-25-18-10-12-19(13-11-18)26-22-20(15-6-8-17(23)9-7-15)14-16-4-2-3-5-21(16)24-22/h2-14H,1H3
Standard InChI Key ZZTLCMVQSDOGPK-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture and Substituent Effects

The quinoline scaffold consists of a benzene ring fused to a pyridine ring, providing a planar structure conducive to aromatic interactions. The substitution pattern in 3-(4-chlorophenyl)-2-(4-methoxyphenoxy)quinoline introduces two distinct functional groups:

  • Position 2: A 4-methoxyphenoxy group, where the methoxy (-OCH₃) moiety donates electron density via resonance, enhancing the electron-rich nature of the phenoxy ring.

  • Position 3: A 4-chlorophenyl group, where the electronegative chlorine atom withdraws electron density, creating a region of partial positive charge.

This juxtaposition of electron-donating and electron-withdrawing groups may facilitate unique intermolecular interactions, such as hydrogen bonding or π-π stacking, which are critical for binding to biological targets .

Table 1: Theoretical Physicochemical Properties of 3-(4-Chlorophenyl)-2-(4-Methoxyphenoxy)quinoline

PropertyValue
Molecular FormulaC₂₂H₁₅ClN₂O₂
Molecular Weight390.83 g/mol
LogP (Partition Coefficient)~3.9 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-(4-chlorophenyl)-2-(4-methoxyphenoxy)quinoline can be approached through two primary strategies:

  • Quinoline Ring Construction: Building the quinoline core from simpler precursors, followed by functionalization at positions 2 and 3.

  • Late-Stage Functionalization: Modifying a preformed quinoline scaffold with the desired substituents.

Camps Cyclization for Quinoline Core Formation

The Camps reaction, a classical method for synthesizing quinolin-4-ones, involves the base-catalyzed cyclization of N-(2-acylaryl)amides . While this reaction typically yields quinolinones, adaptations could enable the formation of the quinoline core. For example:

  • Starting with N-(2-acetylphenyl)-4-chlorobenzamide (I), treatment with a strong base (e.g., NaOH) may induce cyclization to form 3-(4-chlorophenyl)quinoline (II).

  • Subsequent etherification at position 2 with 4-methoxyphenol under Mitsunobu conditions (e.g., DIAD, PPh₃) would introduce the 4-methoxyphenoxy group, yielding the target compound .

Scheme 1: Hypothetical Synthesis via Camps Cyclization

  • Cyclization of III (3-(4-chlorophenyl)quinoline)

  • Etherification of II with 4-methoxyphenol → Target compound

Gould-Jacobs Reaction for Direct Functionalization

The Gould-Jacobs reaction, which involves the thermal cyclization of aniline derivatives with diketene analogs, offers an alternative route. For instance:

  • Condensation of 4-chlorophenylacetonitrile with 2-amino-4-methoxyphenoxybenzaldehyde (III) in the presence of a Lewis acid (e.g., BF₃·OEt₂) could yield the quinoline core with pre-installed substituents.

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL) due to high hydrophobicity (LogP ~3.9). Solubility in organic solvents (e.g., DMSO, ethanol) is expected to be moderate.

  • Stability: The electron-withdrawing chlorine and methoxy groups may enhance stability against oxidative degradation, though hydrolytic susceptibility at the ether linkage warrants further study.

Spectroscopic Characterization

  • ¹H NMR: Key signals include a singlet for the methoxy group (~δ 3.8 ppm), aromatic protons in the quinoline core (δ 7.5–8.5 ppm), and distinct coupling patterns for the 4-chlorophenyl and 4-methoxyphenoxy groups.

  • MS (ESI+): Expected molecular ion peak at m/z 391.3 ([M+H]⁺) .

Cell LinePredicted IC₅₀ (μM)
MCF-7 (Breast Cancer)5.2–7.8
A549 (Lung Cancer)6.5–9.1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator